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molecular formula C7H11FO2 B8012528 3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

3-Fluoro-1,3-dimethylcyclobutane-1-carboxylic acid

Cat. No. B8012528
M. Wt: 146.16 g/mol
InChI Key: WVRNLGWRMIKMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of Intermediate 307A (85 mg, 0.360 mmol) in ethanol (2 mL) was added NaOH (0.144 mL, 0.719 mmol, 5M aq. solution) and the reaction mixture was stirred at RT for 12 h. The volatiles were removed under reduced pressure, and the residue was diluted with water (15 mL) and extracted with diethyl ether (1×25 mL). The aqueous layer was then acidified with a 1.5N aq. solution of HCl and extracted with EtOAc (2×25 mL). The combined organic layer was dried over Na2SO4, filtered and the filtrate concentrated to afford Intermediate 307B as a pale yellow liquid (30 mg, 43%). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.29 (br. s., 1H), 2.60-2.53 (m, 1H), 2.37-2.22 (m, 3H), 1.44 (d, J=18 Hz, 3H), 1.36 (s, 3H).
Name
Intermediate 307A
Quantity
85 mg
Type
reactant
Reaction Step One
Name
Quantity
0.144 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
43%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH3:12])[CH2:5][C:4]([CH3:11])([C:6]([O:8]CC)=[O:7])[CH2:3]1.[OH-].[Na+]>C(O)C>[F:1][C:2]1([CH3:12])[CH2:5][C:4]([CH3:11])([C:6]([OH:8])=[O:7])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
Intermediate 307A
Quantity
85 mg
Type
reactant
Smiles
FC1(CC(C1)(C(=O)OCC)C)C
Name
Quantity
0.144 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (1×25 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1(CC(C1)(C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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